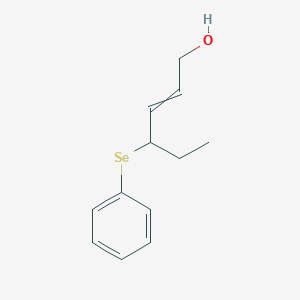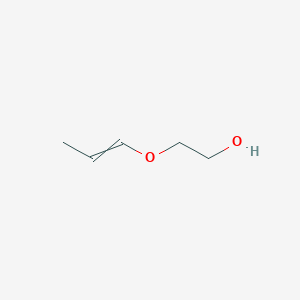![molecular formula C19H22ClN3OS B12564615 N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea CAS No. 176657-46-8](/img/structure/B12564615.png)
N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea typically involves the reaction of 2-chloroethylamine with a phenothiazine derivative, followed by the introduction of a urea moiety. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine to its corresponding amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can lead to various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially leading to:
Inhibition of enzyme activity: Blocking the function of key enzymes involved in disease pathways.
Receptor modulation: Altering the activity of receptors to produce therapeutic effects.
DNA interaction: The chloroethyl group may form covalent bonds with DNA, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thiourea derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is unique due to its specific combination of a chloroethyl group and a phenothiazine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
176657-46-8 |
|---|---|
Molecular Formula |
C19H22ClN3OS |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(4-phenothiazin-10-ylbutyl)urea |
InChI |
InChI=1S/C19H22ClN3OS/c20-11-13-22-19(24)21-12-5-6-14-23-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)23/h1-4,7-10H,5-6,11-14H2,(H2,21,22,24) |
InChI Key |
VTKYGFAOBRRAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCNC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
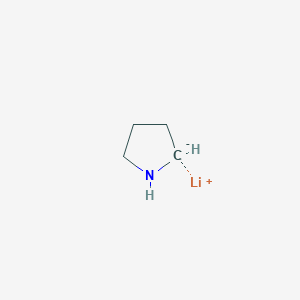
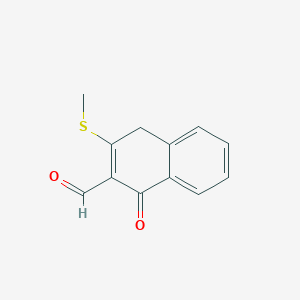
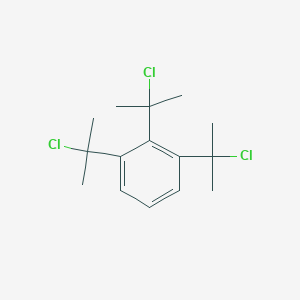
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
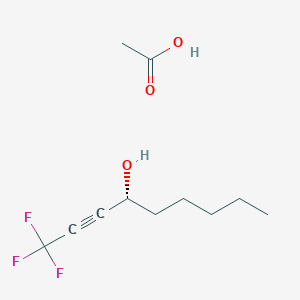
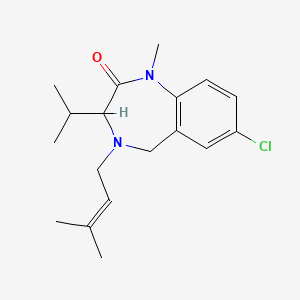
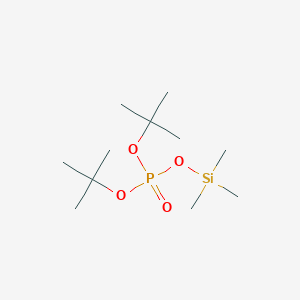
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
